molecular formula C8H7ClO B1357200 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone CAS No. 284474-50-6

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone

Cat. No. B1357200
M. Wt: 158.62 g/mol
InChI Key: BUZYGTVTZYSBCU-QFFDRWTDSA-N
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Description

Chemical Reactions Analysis

  • Electrophilic Aromatic Substitution (EAS) : The phenyl ring undergoes EAS reactions due to the electron-rich nature of the aromatic system. Nitration, halogenation, and acylation reactions are possible .

Scientific Research Applications

Synthesis and Characterization

  • A study explored the synthesis of related compounds through specific reactions, highlighting their potential for creating new molecules with antimicrobial properties (Sherekar, Padole, & Kakade, 2022).

Applications in Organic Chemistry

  • Research on a convenient approach towards the synthesis of aminobenzo[b]thiophenes has been conducted, demonstrating the compound's utility in organic synthesis (Androsov et al., 2010).

Antimicrobial Activity

  • The compound's derivatives have been synthesized and tested for antimicrobial activity against various bacterial species (Dave et al., 2013).

Physicochemical Studies

  • Ultrasonic studies of binary mixtures, including 1-(4-chloro-phenyl)-ethanone, have been conducted to understand the nature of binary interactions in these mixtures (Tangeda & Nallani, 2005).

Crystal Structure and Spectroscopic Studies

  • An unprecedented hydrogen-bonded crystal structure of a related compound was studied, providing insights into molecular interactions and bonding (Majumdar, 2016).

Biocatalysis

  • The compound's derivatives were used in biocatalysis for the synthesis of chiral intermediates, demonstrating its utility in enantioselective synthesis (Miao et al., 2019).

Antioxidant Activity

  • Synthesized derivatives of the compound were evaluated for antioxidant activity, showing potential as anti-diabetic agents (Murugavel et al., 2017).

properties

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZYGTVTZYSBCU-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584009
Record name 1-[4-Chloro(~2~H_4_)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone

CAS RN

284474-50-6
Record name 1-[4-Chloro(~2~H_4_)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284474-50-6
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